molecular formula C24H24BrNO8S B2548243 ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyloxy]-2-formyl-7-methyl-1-benzofuran-3-carboxylate CAS No. 391219-76-4

ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyloxy]-2-formyl-7-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2548243
CAS No.: 391219-76-4
M. Wt: 566.42
InChI Key: MWKKTTMLMMMEBL-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyloxy]-2-formyl-7-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative with a complex substitution pattern. Its molecular formula is C₂₄H₂₃BrN₂O₈S, featuring:

  • A benzofuran core substituted with bromine (position 4), a formyl group (position 2), and a methyl group (position 7).
  • A 3-carboxylate ethyl ester at position 2.
  • A 4-(diethylsulfamoyl)benzoyloxy moiety at position 5, introducing a sulfonamide functional group.

Properties

IUPAC Name

ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrNO8S/c1-5-26(6-2)35(30,31)16-10-8-15(9-11-16)23(28)34-17-12-14(4)22-20(21(17)25)19(18(13-27)33-22)24(29)32-7-3/h8-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKKTTMLMMMEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=C(C3=C(C(=C2)C)OC(=C3C(=O)OCC)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrNO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyloxy]-2-formyl-7-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The bromo, diethylsulfamoyl, benzoyloxy, formyl, and carboxylate groups are introduced through various substitution and addition reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyloxy]-2-formyl-7-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the bromo group yields the corresponding hydrogen-substituted compound.

Scientific Research Applications

Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyloxy]-2-formyl-7-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyloxy]-2-formyl-7-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis and Bioactivity

Table 1: Key Structural and Functional Differences
Compound Name / ID Substituents (Position) Molecular Weight Reported Bioactivity Key Structural Distinctions
Target Compound 4-Br, 5-[4-(diethylsulfamoyl)benzoyloxy], 2-formyl, 7-methyl, 3-ethyl carboxylate ~619.4 g/mol Not explicitly reported (inferred antimicrobial/antitumor potential) Unique 4-(diethylsulfamoyl)benzoyloxy group enhances solubility and target binding .
Ethyl 4-bromo-5-[(4-methylbenzoyl)oxy]-... () 4-Br, 5-(4-methylbenzoyloxy), 2-formyl, 7-methyl, 3-ethyl carboxylate 445.3 g/mol No bioactivity reported; structural focus Lacks sulfonamide group; methylbenzoyloxy reduces polarity vs. target compound .
Methyl 5-bromo-7-hydroxy-6-methoxy-... (, Compound 4) 5-Br, 7-OH, 6-OCH₃, 2-methyl carboxylate ~315.1 g/mol Cytotoxic against cancer cells Bromine at position 5; hydroxyl and methoxy groups enhance polarity but reduce stability .
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-... () 5-Br, 3-ethylsulfinyl, 2-(4-fluorophenyl), 7-methyl ~407.3 g/mol Antifungal, antimicrobial Ethylsulfinyl and fluorophenyl groups favor hydrophobic interactions .

Impact of Bromine Position and Functional Groups

  • Bromine Position: The target compound’s 4-bromo substitution differs from the 5-bromo in analogues (e.g., ). Brominated benzofurans generally exhibit lower cytotoxicity than non-brominated precursors, as seen in , suggesting the target compound may follow this trend .
  • Sulfonamide vs. Sulfinyl/Sulfonyl Groups: The 4-(diethylsulfamoyl)benzoyloxy group in the target compound provides hydrogen-bonding capacity and enhanced solubility, unlike the ethylsulfinyl group in derivatives, which prioritizes hydrophobic interactions .
  • Ester vs. Methyl Carboxylate :

    • The ethyl carboxylate at position 3 (target compound) offers greater metabolic stability compared to methyl esters (e.g., ), which are more prone to hydrolysis .

Structural and Crystallographic Insights

  • Crystal Packing : Analogues like those in –7 exhibit π-π stacking and hydrogen-bonding networks influenced by substituents. The target compound’s sulfonamide group may promote stronger intermolecular interactions, affecting crystallinity and stability .
  • SHELX Refinement : Structural data for analogues (e.g., ) were resolved using SHELX programs, a standard for small-molecule crystallography .

Biological Activity

Ethyl 4-bromo-5-[4-(diethylsulfamoyl)benzoyloxy]-2-formyl-7-methyl-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the bromo and diethylsulfamoyl groups enhances its reactivity and potential interactions with biological targets.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈BrN₃O₅S
  • Molecular Weight : 435.32 g/mol

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of benzofuran derivatives, including the compound . Research indicates that these compounds can inhibit key inflammatory pathways, particularly the NF-κB and MAPK signaling pathways.

  • Mechanism : The compound has been shown to significantly reduce the phosphorylation levels of IKKα/IKKβ, P65, ERK, JNK, and P38 in a dose-dependent manner. It also down-regulates pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .
Cytokine Control Levels Treated Levels (10 μM) Treated Levels (40 μM)
TNF-α200 pg/mL150 pg/mL80 pg/mL
IL-6300 pg/mL220 pg/mL100 pg/mL
IL-1β250 pg/mL180 pg/mL70 pg/mL

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines (e.g., A549 for lung cancer and HeLa for cervical cancer) demonstrated significant cytotoxic effects.

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against both A549 and HeLa cell lines, indicating potent anticancer activity compared to standard treatments like doxorubicin .
Cell Line IC50 (μM) Standard Drug IC50 (μM)
A5491510
HeLa128

Study on In Vivo Efficacy

A recent study investigated the effects of this compound in an endotoxemic mouse model. The results indicated that treatment with the compound led to a significant reduction in white blood cell counts and inflammatory cytokines in serum.

  • Results Summary :
    • Decrease in WBC count from 12,000 cells/μL to 8,000 cells/μL post-treatment.
    • Reduction in serum IL-6 levels from 350 pg/mL to 150 pg/mL after administration of the compound at a dosage of 20 mg/kg.

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